1-(4-fluorophenyl)-4-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one
Description
Properties
IUPAC Name |
1-(4-fluorophenyl)-4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN4O2/c18-12-4-6-13(7-5-12)22-10-11(9-15(22)23)17-20-16(21-24-17)14-3-1-2-8-19-14/h1-8,11H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KINFPVWJGMJHBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)F)C3=NC(=NO3)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorophenyl)-4-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrrolidinone core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the fluorophenyl group: This step might involve nucleophilic aromatic substitution or other coupling reactions.
Synthesis of the pyridinyl-oxadiazolyl moiety: This could involve the formation of the oxadiazole ring followed by coupling with a pyridine derivative.
Final coupling: The final step would involve coupling the pyrrolidinone core with the pyridinyl-oxadiazolyl moiety under suitable conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity, as well as cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Oxidation Reactions
The oxadiazole ring undergoes oxidation under strong oxidizing agents (e.g., KMnO₄ or H₂O₂), leading to ring cleavage or formation of carboxylic acid derivatives. For example:
-
Oxadiazole ring oxidation : Cleavage of the 1,2,4-oxadiazole ring produces nitrile oxides or amides, depending on conditions.
-
Pyrrolidinone oxidation : The pyrrolidin-2-one moiety can oxidize to form γ-lactam derivatives or undergo dehydrogenation to yield unsaturated rings.
Reduction Reactions
Selective reduction of the oxadiazole ring with agents like LiAlH₄ or catalytic hydrogenation generates amidine or hydrazine intermediates. The pyridine moiety may remain intact under mild conditions but reduces to piperidine under harsh hydrogenation.
Substitution Reactions
-
Electrophilic substitution : The 4-fluorophenyl group participates in halogen exchange (e.g., F → Cl/Br) under Ullmann or Buchwald-Hartwig conditions .
-
Nucleophilic substitution : The pyrrolidinone nitrogen reacts with alkyl halides or acyl chlorides to form N-alkylated or acylated derivatives.
Cycloaddition Reactions
The oxadiazole ring acts as a dienophile in Diels-Alder reactions, forming fused bicyclic structures with electron-rich dienes .
Key Reaction Conditions and Outcomes
Reaction outcomes are highly dependent on catalysts, solvents, and temperature. Representative examples include:
Biological Activity Linked to Reactivity
The compound’s reactivity correlates with its pharmacological effects:
-
Enzyme inhibition : The oxadiazole ring interacts with enzyme active sites (e.g., thymidine phosphorylase) via hydrogen bonding and π-π stacking, showing IC₅₀ values in the µM range .
-
Anticancer activity : Substituted derivatives exhibit cytotoxicity against breast (MCF7) and prostate (PC-3) cancer cells, with IC₅₀ values as low as 0.28 µM .
Stability and Degradation Pathways
-
Hydrolytic stability : The oxadiazole ring is stable in neutral aqueous media but hydrolyzes in acidic/basic conditions to form hydrazides.
-
Photodegradation : UV exposure induces C–N bond cleavage in the pyrrolidinone ring, forming nitroso intermediates.
Scientific Research Applications
The compound has been studied for various biological activities, particularly its anticancer and anti-inflammatory properties.
Anticancer Activity
Research indicates that this compound may exhibit significant anticancer properties. In vitro studies have demonstrated its effectiveness against several cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.2 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 3.8 | Cell cycle arrest |
| A549 (Lung Cancer) | 6.0 | Inhibition of kinase activity |
Preliminary findings suggest that the compound may induce apoptosis in cancer cells and inhibit specific kinases involved in cancer progression.
Anti-inflammatory Effects
The compound has also shown promise in reducing pro-inflammatory cytokines in various models. This suggests potential applications in treating inflammatory diseases, where modulation of the immune response is critical.
Case Studies
Several case studies have highlighted the efficacy and potential applications of this compound:
Case Study 1: MCF-7 Cells
A study demonstrated that treatment with the compound resulted in a significant decrease in cell viability and an increase in apoptotic markers after 24 hours of exposure.
Case Study 2: In Vivo Studies
Animal model studies indicated that treatment with the compound led to reduced tumor growth compared to control groups, suggesting systemic efficacy and potential for therapeutic use.
Case Study 3: Pharmacokinetics
Research on pharmacokinetic properties revealed favorable characteristics, including good oral bioavailability and metabolic stability, which are crucial for developing effective therapeutic agents.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-4-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity. The exact molecular targets and pathways would require detailed biochemical studies.
Comparison with Similar Compounds
Structural Analogues with Modified Aromatic Substituents
Halogen-Substituted Derivatives
- 1-(3-Chloro-4-fluorophenyl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one (): Key Differences: The phenyl ring has a 3-chloro-4-fluoro substitution, and the oxadiazole bears a cyclopropyl group instead of pyridin-2-yl. Impact: Chlorine increases lipophilicity (ClogP ~2.8 vs. The cyclopropyl group may reduce steric hindrance compared to pyridin-2-yl .
Pyridine Isomers
- 1-(4-Fluorophenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one (): Key Differences: Pyridin-4-yl replaces pyridin-2-yl on the oxadiazole. Impact: The nitrogen position alters hydrogen-bonding capacity.
Trifluoromethyl Derivatives
- 3-(4-Fluorophenyl)-1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)pyrrolidin-2-one (): Key Differences: The oxadiazole is substituted with a 4-(trifluoromethyl)phenyl group.
Core Structure Variations
Thiazole and Triazole Derivatives
- 4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (): Key Differences: Replaces pyrrolidin-2-one with a thiazole ring and incorporates a triazole moiety. Impact: The planar thiazole and triazole systems may improve π-π stacking interactions, but the rigid structure could reduce conformational flexibility compared to the pyrrolidinone core .
Azetidin-2-one Derivatives
- (3R,4S)-1-(4-Fluorophenyl)-3-(3-(4-fluorophenyl)-3-oxopropyl)-4-(4-hydroxyphenyl)azetidin-2-one (): Key Differences: Azetidin-2-one (4-membered ring) replaces pyrrolidin-2-one (5-membered).
Physicochemical and Crystallographic Properties
Crystallographic Data
- Target Compound: No direct crystallographic data is provided, but analogs like 4-(4-fluorophenyl)-2-(5-(4-fluorophenyl)...thiazole () exhibit triclinic symmetry (P̄1) with two independent molecules in the asymmetric unit. The fluorophenyl groups adopt perpendicular orientations, suggesting similar conformational flexibility in the target compound .
- Chalcone Derivatives (): Dihedral angles between fluorophenyl and other aromatic rings range from 7.14° to 56.26°, highlighting the influence of substituents on molecular planarity. Pyridin-2-yl in the target compound may enforce a specific orientation for optimal crystal packing .
Biological Activity
The compound 1-(4-fluorophenyl)-4-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one is a member of the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molar mass of approximately 304.33 g/mol. The structure consists of a pyrrolidinone core substituted with a 4-fluorophenyl group and a pyridinyl-oxadiazole moiety, which is crucial for its biological activity.
1. Anticancer Activity:
Recent studies have indicated that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer properties by targeting various enzymes involved in cancer cell proliferation. The mechanisms include:
- Inhibition of Telomerase: Compounds with the oxadiazole scaffold have been shown to inhibit telomerase activity, an enzyme crucial for cancer cell immortality .
- Histone Deacetylase (HDAC) Inhibition: Several studies highlight the ability of oxadiazole derivatives to inhibit HDACs, leading to increased acetylation of histones and subsequent activation of tumor suppressor genes .
- Thymidylate Synthase Inhibition: This enzyme is vital for DNA synthesis; inhibiting it can lead to reduced proliferation of cancer cells .
2. Antimicrobial Activity:
The oxadiazole derivatives have also demonstrated antimicrobial properties against a range of pathogens. They are believed to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways .
Table 1: Biological Activity Summary
Case Studies
-
MCF-7 Cell Line Study:
A study demonstrated that the compound exhibited significant cytotoxic effects on MCF-7 cells, with an IC50 value comparable to that of Tamoxifen, a well-known breast cancer treatment. The mechanism involved upregulation of p53 and activation of apoptotic pathways via caspase cleavage . -
Antimicrobial Evaluation:
In vitro studies revealed that oxadiazole derivatives showed potent activity against multiple bacterial strains with IC50 values below 10 µM, indicating their potential as novel antimicrobial agents .
Q & A
Q. What synthetic routes are recommended for preparing this compound, and what intermediates are critical?
The synthesis typically involves cyclocondensation of amidoxime derivatives with activated carbonyl groups. For example, coupling 1-(4-fluorophenyl)pyrrolidin-2-one with a preformed 3-(pyridin-2-yl)-1,2,4-oxadiazole-5-carboxylic acid using EDCI/HOBt in DMF. Key intermediates include the oxadiazole carboxylic acid (prepared via nitrile oxide cycloaddition) and the pyrrolidinone scaffold. Reaction progress should be monitored via TLC or LC-MS, with purification by column chromatography .
Q. Which spectroscopic techniques are essential for structural confirmation, and what signals are diagnostic?
- 1H NMR : Fluorophenyl protons appear as doublets (δ 7.2–7.8 ppm, J = 8–9 Hz). Pyridinyl protons resonate at δ 8.0–8.5 ppm.
- 13C NMR : The pyrrolidin-2-one carbonyl is observed at δ ~175 ppm.
- IR : C=O stretch (~1700 cm⁻¹) and C-F (~1220 cm⁻¹).
- HRMS : Confirm the molecular ion ([M+H]+) with <2 ppm error .
Q. How can X-ray crystallography validate the compound’s structure, and what software is recommended?
Single-crystal X-ray diffraction (SCXRD) provides unambiguous confirmation. Use SHELXL for refinement, focusing on resolving torsional angles of the oxadiazole and fluorophenyl groups. Hydrogen bonding and π-stacking interactions (common in aromatic systems) should be analyzed using Mercury or Olex2 visualization tools .
Q. What purification strategies are effective for isolating this compound?
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves polar byproducts. For non-polar impurities, silica gel chromatography with ethyl acetate/hexane (3:7) is optimal. Recrystallization from ethanol/water mixtures improves purity for crystallographic studies .
Q. How should researchers assess the compound’s solubility and stability in aqueous media?
Perform shake-flask experiments at pH 1.2 (simulated gastric fluid) and pH 7.4 (phosphate buffer). Use UV-Vis spectroscopy to quantify solubility. Stability under light and heat is tested via accelerated degradation studies (40°C/75% RH for 4 weeks), with LC-MS monitoring degradation products .
Advanced Questions
Q. How can contradictions between computational and experimental structural data be resolved?
Optimize the DFT-derived geometry (e.g., B3LYP/6-31G*) using constraints from SCXRD torsion angles. Compare Hirshfeld surfaces to identify packing forces (e.g., C–H···N interactions) not modeled computationally. If discrepancies persist, consider dynamic effects via molecular dynamics simulations .
Q. What experimental design optimizes high-throughput screening for biological activity?
Use a factorial design to test variables: concentration (1–100 µM), incubation time (24–72 h), and cell lines (e.g., HEK293 vs. HeLa). Include positive controls (e.g., kinase inhibitors) and DMSO vehicle controls. Data normalization (Z-score or % inhibition) minimizes plate-to-plate variability. Dose-response curves (IC50) are fitted using nonlinear regression .
Q. How can researchers investigate the compound’s mechanism of action in enzyme inhibition?
Perform kinetic assays (e.g., fluorescence polarization for kinase inhibition) with varying ATP concentrations. Lineweaver-Burk plots distinguish competitive/non-competitive inhibition. Surface plasmon resonance (SPR) quantifies binding affinity (KD). Mutagenesis studies (e.g., alanine scanning) identify critical residues in the enzyme’s active site .
Q. What strategies address low reproducibility in synthetic yields?
Conduct a Design of Experiments (DoE) to optimize reaction parameters: temperature (60–100°C), solvent (DMF vs. DMSO), and catalyst loading (5–20 mol%). Response surface methodology identifies optimal conditions. Trace water content (Karl Fischer titration) and oxygen exclusion (Schlenk line) may improve consistency .
Q. How should environmental fate studies be structured to evaluate ecological risks?
Follow OECD guidelines for hydrolysis (pH 4–9), photolysis (UV light, λ >290 nm), and biodegradation (OECD 301F). Use LC-MS/MS to quantify parent compound and metabolites. Bioaccumulation potential is assessed via logP (octanol-water partitioning) and BCF (bioconcentration factor) calculations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
